molecular formula C5H2Br2OS B1584770 4,5-Dibromothiophene-2-carbaldehyde CAS No. 38071-22-6

4,5-Dibromothiophene-2-carbaldehyde

Cat. No. B1584770
CAS RN: 38071-22-6
M. Wt: 269.94 g/mol
InChI Key: CHRAVDVWAPGZOY-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-2-carbaldehyde is a highly functionalized thiophene compound . It has a molecular weight of 269.94 and its IUPAC name is 4,5-dibromo-2-thiophenecarbaldehyde . It is soluble in common organic solvents but insoluble in water .


Synthesis Analysis

In organic synthetic chemistry, 4,5-Dibromothiophene-2-carbaldehyde can be used to synthesize highly functionalized thiophene organic molecules . Its aldehyde group can react with Wittig reagents such as trimethyl phosphorobromidate to produce α,β-unsaturated aldehyde compounds . This reaction can be used to construct double bond structures to extend the molecule’s π-conjugated system .


Molecular Structure Analysis

The molecular formula of 4,5-Dibromothiophene-2-carbaldehyde is C5H2Br2OS . The structure contains two bromine atoms and one aldehyde unit .


Chemical Reactions Analysis

4,5-Dibromothiophene-2-carbaldehyde exhibits high chemical reactivity . Its aldehyde unit has significant electrophilicity and can undergo nucleophilic addition reactions with common formate reagents and organozinc reagents to yield corresponding alcohol derivatives . The aldehyde unit can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride .


Physical And Chemical Properties Analysis

4,5-Dibromothiophene-2-carbaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis Chemistry

  • Specific Scientific Field : Organic Synthesis Chemistry .
  • Summary of the Application : 4,5-Dibromothiophene-2-carbaldehyde is a highly functionalized thiophene compound used in the synthesis of highly functionalized thiophene organic molecules .
  • Methods of Application or Experimental Procedures : The aldehyde group (formyl group) in its structure can undergo a Wittig olefination reaction with phosphorus halides (such as trimethyl phosphorus bromide) to produce α,β-unsaturated aldehyde compounds . This reaction can be used to construct double bond structures to extend the molecule’s π-conjugated system .
  • Summary of Results or Outcomes : The result of this reaction is the formation of α,β-unsaturated aldehyde compounds, which are useful in various areas of organic synthesis .

Nucleophilic Addition Reactions

  • Specific Scientific Field : Organic Synthesis Chemistry .
  • Summary of the Application : The aldehyde group in 4,5-Dibromothiophene-2-carbaldehyde exhibits significant electrophilicity, which allows it to undergo nucleophilic addition reactions with common formyl reagents and organozinc reagents to produce corresponding alcohol derivatives .
  • Methods of Application or Experimental Procedures : The aldehyde group can also be reduced to the corresponding alcohol derivative under the action of mild reducing agents such as sodium borohydride . The bromine atom at the 5-position on the thiophene ring can be attacked by nucleophilic reagents such as alcohol compounds under alkaline conditions, resulting in aromatic nucleophilic substitution reactions to produce debrominated ether products .
  • Summary of Results or Outcomes : The result of these reactions is the formation of alcohol derivatives and debrominated ether products, which are useful in various areas of organic synthesis .

Transition Metal-Catalyzed Cross-Coupling Reactions

  • Specific Scientific Field : Organic Synthesis Chemistry .
  • Summary of the Application : The bromine atoms in 4,5-Dibromothiophene-2-carbaldehyde can undergo transition metal-catalyzed cross-coupling reactions . These reactions are useful for the formation of carbon-carbon bonds and the synthesis of complex organic molecules .
  • Methods of Application or Experimental Procedures : The bromine atoms can react with organometallic reagents (such as organoboronic acids, organostannanes, or organozinc compounds) in the presence of a transition metal catalyst (such as palladium or nickel) to form carbon-carbon bonds . This reaction can be used to introduce various functional groups into the thiophene ring .
  • Summary of Results or Outcomes : The result of these reactions is the formation of complex organic molecules with various functional groups, which are useful in various areas of organic synthesis .

Safety And Hazards

The safety information for 4,5-Dibromothiophene-2-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4,5-dibromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAVDVWAPGZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355661
Record name 4,5-dibromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromothiophene-2-carbaldehyde

CAS RN

38071-22-6
Record name 4,5-dibromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Ali, N Rasool, A Ullah, FH Nasim, A Yaqoob… - Molecules, 2013 - mdpi.com
A series of various novel 4-arylthiophene-2-carbaldehyde compounds were synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling with different arylboronic …
Number of citations: 22 www.mdpi.com
MSSMT Toguem - rosdok.uni-rostock.de
Thiophene derivatives are of special interest in organic chemistry. Aryl-substituted thiophenes are of significant relevance in medicinal chemistry. 26 Functionalized thiophenes also …
Number of citations: 3 rosdok.uni-rostock.de
SM Tengho Toguem - d-nb.info
Thiophene derivatives are of special interest in organic chemistry. Aryl-substituted thiophenes are of significant relevance in medicinal chemistry. 26 Functionalized thiophenes also …
Number of citations: 0 d-nb.info
HM Ikram, N Rasool, M Zubair, KM Khan… - Molecules, 2016 - mdpi.com
The present study describes several novel 2,5-biaryl-3-hexylthiophene derivatives (3a–i) synthesized via a Pd(0)-catalyzed Suzuki cross-coupling reaction in moderate to good yields. …
Number of citations: 15 www.mdpi.com
JL Bolliger, CM Frech - Chemistry–A European Journal, 2010 - Wiley Online Library
Dichloro‐bis(aminophosphine) complexes are stable depot forms of palladium nanoparticles and have proved to be excellent Suzuki–Miyaura catalysts. Simple modifications of the …
Y Li, X Wu, S Yang, S Liang, H Tian, B Sun - Analytical Sciences, 2020 - Springer
A natural light visible colorimetric responses fluorescent probe (Probe 1) was developed for N2H4 detection. The recognition mechanism of Probe 1 for hydrazine is based on addition-…
Number of citations: 10 link.springer.com
SMT Toguem, I Malik, M Hussain, J Iqbal, A Villinger… - Tetrahedron, 2013 - Elsevier
Benzothiophenes and dibenzothiophenes were prepared by twofold Heck reactions of 2,3-dibromothiophene and 2,3-dibromobenzothiophene, respectively, and subsequent thermal 6π…
Number of citations: 15 www.sciencedirect.com
F Wu, Y Hua, S Kaochar, S Nie, YL Lin… - Journal of medicinal …, 2020 - ACS Publications
Histone acetyltransferase (HAT) p300 and its paralog CBP acetylate histone lysine side chains and play critical roles in regulating gene transcription. The HAT domain of p300/CBP is a …
Number of citations: 19 pubs.acs.org
AV Pavlova, EV Nazimova, OS Mikhal'chenko… - Chemistry of Natural …, 2016 - Springer
Hexahydro-2H-chromenes with thiophene fragments were synthesized via reactions of a p-menthane monoterpenoid diol with several thiophenecarboxaldehydes. Most of the …
Number of citations: 10 link.springer.com
S Rajappa, VK Gumaste - Advances in Heterocyclic Chemistry, 2013 - Elsevier
This article surveys the literature on the reactivity of thiophenes and benzothiophenes published since the appearance of the third edition of Comprehensive Heterocyclic Chemistry. …
Number of citations: 16 www.sciencedirect.com

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